molecular formula C19H36O3 B089248 Methyl 3-oxooctadecanoate CAS No. 14531-34-1

Methyl 3-oxooctadecanoate

Cat. No. B089248
CAS RN: 14531-34-1
M. Wt: 312.5 g/mol
InChI Key: UKKQXJNTICLENY-UHFFFAOYSA-N
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Description

Methyl 3-oxooctadecanoate is a chemical compound with the molecular formula C19H36O3 . It has an average mass of 312.487 Da and a monoisotopic mass of 312.266449 Da . It is used as an intermediate in industrial sites .


Synthesis Analysis

The synthesis of Methyl 3-oxooctadecanoate can be achieved from Potassium 3-methoxy-3-oxopropanoate and Palmitoyl chloride . Another process for its preparation involves the use of the compound for the synthesis of fatty hydroxylated amino acids, fatty amino alcohols, and ceramides .


Molecular Structure Analysis

The molecular structure of Methyl 3-oxooctadecanoate is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Scientific Research Applications

  • Synthesis and Characterization of Oxathiolanes :

    • Oxathiolanes were prepared from the condensation of oxo fatty acids, including Methyl 9-oxooctadecanoate, with β-mercaptoethanol, showing potential applications in organic synthesis and material science (Ahmad, Khan, Nasirullah, & Osman, 1986).
  • Bismuth(III) Trifluoromethanesulfonate Catalyzed Ring-Opening Reaction :

    • Methyl 9(10)-oxooctadecanoate, a derivative of Methyl 3-oxooctadecanoate, was used in a catalytic system to transform methyl oleate into long-chain keto and diketo derivatives, showing potential in the production of lubricants and other industrial applications (Doll, Bantchev, & Murray, 2013).
  • Lipid Constituents of Tridax Procumbens :

    • Methyl 14-oxooctadecanoate was isolated from Tridax procumbens, indicating the compound's presence in natural sources and its potential for natural product research and pharmacology (Verma & Gupta, 1988).
  • Deuterium Isotope Effects in Methyl Octadecanoate and Oxooctadecanoates :

    • Research on the deuterium isotope effects in various isomers of oxooctadecanoates, including Methyl 3-oxooctadecanoate, provides insights into the effects of chemical modifications on fatty acid esters, which is crucial for understanding molecular interactions in biological systems (Tulloch, 1977).
  • Preparation of Dideuterated Octadecanoates and Oxooctadecanoates :

    • The synthesis of dideuterooxooctadecanoates, including derivatives of Methyl 3-oxooctadecanoate, has applications in the study of lipid structures and behaviors, relevant to biochemistry and molecular biology (Tulloch, 2006).
  • Synthesis of Ketophospholipids for Liposomal Bilayer Studies :

    • The intercalation of Methyl 3-oxooctadecanoate derivatives into liposomes and the study of their penetration depth using NMR techniques has implications for understanding lipid bilayer interactions and could benefit drug delivery research (Afri et al., 2014).

properties

IUPAC Name

methyl 3-oxooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKQXJNTICLENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162978
Record name Methyl 3-oxooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxooctadecanoate

CAS RN

14531-34-1
Record name Methyl 3-oxooctadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14531-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxooctadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014531341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-oxooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-oxooctadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A dry tetrahydrofuran suspension (2 l) of 228 g (5.7 mol) of 60% sodium hydride was cooled to 0° C., and 1.8 l of a tetrahydrofuran solution of 638 g (5.5 mol) of methyl acetoacetate was added thereto dropwise, followed by stirring at room temperature for 1 hour. To the mixture was added dropwise 1.511 kg (5.5 mol) of palmitoyl chloride at 0 to 5° C. followed by stirring at room temperature overnight. After confirming disappearance of palmitoyl chloride by TLC, tetrahydrofuran was evaporated, and the residue was poured into ice-water and extracted with 2 l of ethyl acetate. Ethyl acetate was evaporated, and the residue was poured into a mixture of 400 g of a 28% methanol solution of sodium methoxide and 1.2 l of methanol. The mixture was heated at 60 to 65° C. for 6 hours while stirring to conduct deacylation. The product was cooled with ice, adjusted to pH 5 with a 10% sulfuric acid aqueous solution, and extracted with ethyl acetate. The ethyl acetate layer was washed successively with a 5% sodium carbonate aqueous solution and a saturated sodium chloride aqueous solution. Ethyl acetate was removed by evaporation, and the resulting crude crystals were recrystallized from methanol to give 858 g (2.75 mol; yield: 50.0%) of methyl 3-oxooctadecanoate (melting point: 45° C.).
Quantity
1.511 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
Quantity
638 g
Type
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1.8 L
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solvent
Reaction Step Four
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228 g
Type
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Reaction Step Five
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2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Y Yuasa, H Tsuruta, Y Yuasa - Organic Process Research & …, 1998 - ACS Publications
… Thus, methyl 4-phenyl-3-oxobutanoate, methyl 3-phenyl-3-oxopropionate, methyl 4-cyclohexyl-3-oxobutanoate, and methyl 3-oxooctadecanoate were prepared from methyl …
Number of citations: 32 pubs.acs.org
JP Genêt, V Ratovelomanana-Vidal… - Tetrahedron letters, 1995 - Elsevier
… 97% ee Methyl-3-oxooctanoate 11 was hydrogenated quantitatively to 12 at 50C in 5 hours with 97% ee using (S)-MeO-Biphep as ligand (entry 5) whereas methyl-3-oxooctadecanoate …
Number of citations: 134 www.sciencedirect.com
C Feichter, K Faber, H Griengl - Biocatalysis, 1990 - Taylor & Francis
The synthesis of optically active 3-hydroxyalkanoates of varying chain length (C lo , C 14 and C 18 ) was investigated using chemoenzymatic methods. While bakers' yeast mediated …
Number of citations: 14 www.tandfonline.com
R Venkataraghavan, HE Dayringer, GM Pesyna… - 1977 - ACS Publications
Mass spectrometry has become a routine technique for structure identification in a number of applications (1). Gas chromatograph/mass spectrometer/computer (GC/MS/COM) systems …
Number of citations: 3 pubs.acs.org
AP Tulloch - Lipids, 1985 - Springer
… Ions b and d are very strong in the spectrum of 3-oxo pyrrolidide and indicate the structure, but the spectrum of methyl 3-oxooctadecanoate does not contain any corresponding …
Number of citations: 31 link.springer.com
M Kimura - Tetrahedron Letters, 2018 - Elsevier
… Methyl 4-phenyl-3-oxobutanoate, methyl 3-phenyl-3-oxopropionate, methyl 4-cyclohexyl-3-oxobutanoate, and methyl 3-oxooctadecanoate were prepared from methyl acetoacetate with …
Number of citations: 8 www.sciencedirect.com
C Mordant, P Dünkelmann… - European Journal of …, 2004 - Wiley Online Library
… Methyl 2-Hydroxyimino-3-oxooctadecanoate (2d):27 n-Butyl nitrite (20 mmol, 2 equiv., 2.3 mL) was added to a solution of methyl 3-oxooctadecanoate (1d)27 (10 mmol, 3.12 g) in diethyl …
TC Nelsen - Journal of the Chemical Society, Perkin Transactions 2, 1998 - pubs.rsc.org
… example, in Table 2, C2 in methyl 3-oxooctadecanoate can be approximated as static CH2 with CO migrating away from it or as position I α-carbon of the dynamic functional group C O. …
Number of citations: 10 pubs.rsc.org
V Ratovelomanana‐Vidal, C Girard… - Advanced Synthesis …, 2003 - Wiley Online Library
… The homologation of palmitic acid 10 was done using Masamune×s procedure[31] affording methyl 3-oxooctadecanoate 4c in 82% yield. The asymmetric hydrogenation of β-keto ester …
Number of citations: 138 onlinelibrary.wiley.com
J Slobodnik, N Alygizakis, MC Nika, P Oswald… - A SHARED ANALYSIS … - researchgate.net
The samples of Danube River water, wastewater, groundwater, sediments and biota obtained during JDS4 were screened for several thousands of organic pollutants and their …
Number of citations: 2 www.researchgate.net

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